Cas no 866897-38-3 (N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide)

N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide
- 1,4-Diazaspiro[4.6]undec-3-ene-1-acetamide, N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-oxo-
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- Inchi: 1S/C24H26ClN3O3/c1-31-20-12-6-17(7-13-20)22-23(30)28(24(27-22)14-4-2-3-5-15-24)16-21(29)26-19-10-8-18(25)9-11-19/h6-13H,2-5,14-16H2,1H3,(H,26,29)
- InChI Key: UWXICIQGRJQZLN-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2(CCCCCC2)N=C(C2=CC=C(OC)C=C2)C1=O
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- pka: 12.47±0.70(Predicted)
N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-0745-2μmol |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-4mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-25mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-20μmol |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-1mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-15mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-10mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-20mg |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-5μmol |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-0745-10μmol |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide |
866897-38-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide Related Literature
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Additional information on N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro4.6undec-3-en-1-ylacetamide
N-(4-Chlorophenyl)-2-3-(4-Methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide (CAS No. 866897-38-3): An Overview
N-(4-Chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide (CAS No. 866897-38-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The compound's structure includes a spirocyclic core, a chlorophenyl group, a methoxyphenyl group, and an acetamide moiety, all of which contribute to its distinct chemical and biological properties.
The spirocyclic core of N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide is particularly noteworthy due to its potential to enhance the compound's stability and bioavailability. Spirocyclic compounds are known for their ability to form rigid structures that can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity. This makes them attractive candidates for drug development in various therapeutic areas.
The presence of the chlorophenyl group in the structure of N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide is another key feature that contributes to its biological activity. Chlorinated phenyl groups are often associated with enhanced lipophilicity and improved binding affinity to biological targets. This can be particularly beneficial in the design of drugs that target specific receptors or enzymes involved in disease pathways.
The methoxyphenyl group is another important substituent in this compound. Methoxy groups are known to increase the lipophilicity and electronic properties of molecules, which can influence their interactions with biological targets. In the context of N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide, the methoxyphenyl group may enhance the compound's ability to cross cell membranes and reach its intended target site.
The acetamide moiety in N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide plays a crucial role in modulating its biological activity. Acetamides are commonly used in drug design due to their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. This feature is particularly important in the development of drugs that target specific proteins or enzymes involved in disease processes.
Recent research has focused on the potential therapeutic applications of N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-ylacetamide. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For example, preliminary studies have demonstrated that N-(4-chlorophenyl)-2-3-(4-methoxyphenyl)-2-o xo - 1 , 4 - diazaspiro [ 4 . 6 ] undec - 3 - en - 1 - ylac et amide has potent anti-inflammatory effects by inhibiting key enzymes involved in the production of pro-inflammatory cytokines.
In addition to its anti-inflammatory properties, N-(4-chlorophenyl)-2 - 3 - ( 4 - meth oxy phen yl ) - 2 - ox o - 1 , 4 - diazaspiro [ 4 . 6 ] und ec - 3 - en - 1 - ylac et amide has also shown potential as a neuroprotective agent. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The development of N-(4-chlorophenyl)-2 - 3 - (meth oxy phen yl) - 2 - ox o - 1 , 4 - diazaspiro [ 5 .5 ] und ec ene derivatives has been an active area of research in recent years. These derivatives have been synthesized and evaluated for their potential as therapeutic agents in various disease models. For instance, some derivatives have shown improved pharmacokinetic properties and enhanced efficacy compared to the parent compound.
The synthesis of N-(chlorophen yl)-2 - (m eth oxy phen yl) - ac et amide derivatives typically involves multi-step processes that include functional group manipulations and spirocyclic ring formation. These synthetic routes are designed to optimize yield and purity while minimizing side reactions and by-products. Advanced synthetic techniques such as transition metal-catalyzed reactions and microwave-assisted synthesis have been employed to improve the efficiency of these processes.
In conclusion, N-(chlorophen yl)-2 - (m eth oxy phen yl) - ac et amide (CAS No. 866897–38–3) is a promising compound with a unique chemical structure that offers significant potential for therapeutic applications. Its spirocyclic core, chlorophenyl group, methoxyphenyl group, and acetamide moiety collectively contribute to its favorable biological properties. Ongoing research continues to explore its mechanisms of action and therapeutic potential, making it an exciting area of study for medicinal chemists and pharmaceutical researchers alike.
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